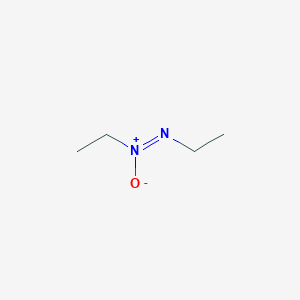
Azoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azoxyethane, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Colorectal Cancer Models
Azoxyethane is primarily utilized to induce colorectal cancer in rodent models. This application is crucial for understanding the pathology and genetics of colorectal cancer (CRC). The azoxymethane (AOM) model is widely recognized for its relevance to human CRC, as it mimics the progression from aberrant crypt foci (ACF) to polyps and ultimately to carcinomas . The following table summarizes key features of the AOM model:
| Feature | Description |
|---|---|
| Induction Method | Intraperitoneal or subcutaneous administration of AOM |
| Timeframe | Tumor development observed 12-36 weeks post-treatment |
| Tumor Characteristics | Formation of ACF, polyps, and colorectal tumors |
| Genetic Background | Variability observed based on mouse strains (e.g., A/J, AKR/J) |
| Application | Chemoprevention studies and testing of therapeutic agents |
Chemoprevention Studies
Research has shown that various compounds can inhibit AOM-induced tumorigenesis. For instance, silibinin has demonstrated significant chemopreventive effects against colon tumors induced by azoxymethane in mouse models . Other studies have explored the efficacy of dietary polyphenols and probiotics in reducing tumor incidence and promoting apoptosis in AOM-treated mice . The following table highlights some chemopreventive agents studied:
Inhibition of Tumorigenesis by Silibinin
A study investigated the effects of silibinin on azoxymethane-induced colon tumorigenesis in A/J mice. Mice treated with silibinin showed a significant reduction in tumor size and number compared to controls. Molecular analyses indicated that silibinin modulated key pathways involved in cell proliferation and inflammation .
Polyphenol-Rich Apple Extracts
Another case study focused on the impact of a polyphenol-rich apple extract on AOM-induced polyp development. Results indicated that this extract significantly reduced the number of polyps and aberrant crypt foci, suggesting its potential as a dietary chemopreventive agent .
特性
CAS番号 |
16301-26-1 |
|---|---|
分子式 |
C4H10N2O |
分子量 |
102.14 g/mol |
IUPAC名 |
ethyl-ethylimino-oxidoazanium |
InChI |
InChI=1S/C4H10N2O/c1-3-5-6(7)4-2/h3-4H2,1-2H3 |
InChIキー |
SZOHWYCBDJPVGO-UHFFFAOYSA-N |
SMILES |
CCN=[N+](CC)[O-] |
正規SMILES |
CCN=[N+](CC)[O-] |
Key on ui other cas no. |
16301-26-1 |
同義語 |
azoxyethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















